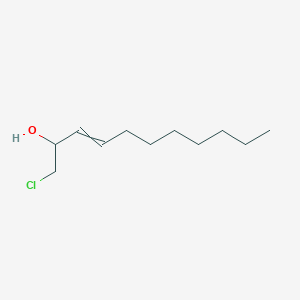

1-Chloroundec-3-en-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

920299-87-2 |

|---|---|

Molecular Formula |

C11H21ClO |

Molecular Weight |

204.73 g/mol |

IUPAC Name |

1-chloroundec-3-en-2-ol |

InChI |

InChI=1S/C11H21ClO/c1-2-3-4-5-6-7-8-9-11(13)10-12/h8-9,11,13H,2-7,10H2,1H3 |

InChI Key |

CSCWXEXXCYBPAW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC=CC(CCl)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloroundec 3 En 2 Ol and Its Analogs

Regioselective and Stereoselective Synthesis Approaches

The introduction of both a chlorine atom and a hydroxyl group onto an undecene or similar backbone with high levels of control is a significant challenge in organic synthesis. Various methodologies have been developed to address this, each with its own advantages and limitations.

Hydrohalogenation Strategies for Alkene and Alkyne Precursors

While the direct hydrochlorination of an alkyne could theoretically lead to a chloroalkene, achieving the specific 1-chloroundec-3-ene (B15158510) structure with the desired hydroxyl group at the C2 position is not a straightforward, single-step process. More commonly, hydrohalogenation is employed in the context of creating a specific fragment or precursor that is later incorporated into the final molecule. For instance, iron-catalyzed reductive coupling of alkyl halides with terminal arylalkynes has been shown to produce 1,2-disubstituted olefins with high Z-selectivity. acs.org This method, while not directly producing the target chloro-alcohol, demonstrates a modern approach to forming specific alkene geometries that could be precursors to more complex molecules.

A more relevant approach involves the functionalization of a pre-existing alcohol. For example, the conversion of an appropriate undecenol derivative could be envisioned. The challenge lies in the regioselective addition of HCl across the double bond, which typically follows Markovnikov's rule, placing the chloride at the more substituted position. chadsprep.com To achieve the anti-Markovnikov product, more specialized reagents and reaction conditions would be necessary.

Halohydrin Formation and Stereochemical Control

Halohydrin formation is a classic and powerful method for the synthesis of vicinal haloalcohols. masterorganicchemistry.comchemistrysteps.com This reaction typically involves the treatment of an alkene with a halogen (like chlorine or bromine) in the presence of water. masterorganicchemistry.comyoutube.com The mechanism proceeds through a cyclic halonium ion intermediate, which is then opened by a water molecule in a backside attack. chadsprep.commasterorganicchemistry.com This anti-addition pathway dictates the stereochemical outcome of the reaction. masterorganicchemistry.comyoutube.com

For an unsymmetrical alkene, the regioselectivity of the nucleophilic attack by water is crucial. The water molecule preferentially attacks the more substituted carbon of the halonium ion, a phenomenon often referred to as "Markovnikov" regioselectivity in this context. chadsprep.commasterorganicchemistry.com This is because the more substituted carbon can better stabilize the partial positive charge in the transition state. youtube.com

In the synthesis of complex molecules like marine natural products, stereochemical control is paramount. nih.gov The Sharpless asymmetric epoxidation is a key technology that allows for the creation of chiral epoxy-alcohols from allylic alcohols. mdpi.com These epoxides can then be regioselectively opened by a halide source to yield halohydrins with high stereocontrol. For instance, treatment of a 2,3-trans-epoxy mesylate with diethylaluminum chloride can result in the formation of a chlorohydrin with perfect regioselectivity. nih.gov

| Precursor Type | Reagent(s) | Key Feature | Outcome |

| Alkene | Cl2, H2O | Anti-addition | Vicinal Chloro-alcohol |

| cis-Epoxy alcohol | Diethylaluminum chloride | Regioselective epoxide opening | Chlorohydrin |

| Allyl amide | Organocatalyst, Halogen source | Enantio- and diastereoselective | Intermolecular haloetherification |

This table summarizes different approaches to halohydrin formation, highlighting the precursor, reagents, and key features of the transformation.

Olefin Functionalization Techniques for Chloro-Alcohol Generation

Modern organic synthesis has seen the development of powerful olefin functionalization techniques that can be applied to the generation of chloro-alcohols. These methods often involve transition metal catalysis to achieve high levels of selectivity. nih.gov For instance, catalytic systems can promote the tandem process of regioselective olefin C-H functionalization followed by stereoselective C=C bond transposition. nih.gov While not a direct route to 1-chloroundec-3-en-2-ol, these principles can be adapted.

Acceptorless dehydrogenative coupling (ADC) of alcohols represents another innovative strategy. rsc.org This process involves the metal-catalyzed dehydrogenation of an alcohol to form a reactive aldehyde or ketone intermediate, which can then undergo further reactions. rsc.org This approach could be envisioned in a multi-step synthesis where a precursor alcohol is first oxidized and then subjected to a chlorination and reduction sequence.

Stereocontrolled Alkenylation and Chlorination Reactions

Achieving the desired stereochemistry of both the double bond and the chiral centers is a central theme in the synthesis of this compound and its analogs. Stereocontrolled alkenylation reactions, such as the Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons), are fundamental tools for establishing the geometry of the C=C bond. rsc.org For example, the Wittig reaction can be tuned to favor either the E or Z isomer depending on the nature of the ylide and the reaction conditions. rsc.org

Following the establishment of the alkene, a stereoselective chlorination reaction is required. As discussed in the context of halohydrin formation, the use of chiral catalysts or auxiliaries can induce enantioselectivity in the halogenation of alkenes. nih.gov Organocatalysis has emerged as a powerful tool for enantioselective intermolecular haloetherification and haloesterification reactions of allyl amides, demonstrating the potential for high levels of regio-, diastereo-, and enantioselectivity. nih.gov

Multistep Synthetic Routes to this compound Derivatives

The synthesis of complex natural products and their analogs often necessitates multistep sequences where the target molecule is constructed from smaller, more readily available building blocks.

Elaboration from Shorter-Chain Precursors

A common strategy in total synthesis is the convergent assembly of fragments. For a molecule like this compound, one could imagine a synthetic plan that involves the coupling of a shorter-chain aldehyde with an appropriate organometallic reagent. For example, a chiral chlorohydrin fragment could be prepared and then elaborated.

The synthesis of marine natural products often involves the coupling of complex fragments. researchgate.net For instance, the synthesis of chrysamide B involved the assembly of fragments mediated by BOP-Cl. mdpi.com A similar logic could be applied to the synthesis of this compound, where a key step would be the formation of a carbon-carbon bond to connect a chlorinated fragment with the remainder of the undecane (B72203) chain.

The Barbier reaction, which involves the in-situ formation of an organometallic reagent, has been used in the synthesis of complex natural product derivatives. For instance, the addition of chloromethyllithium, generated under Barbier conditions, to a ketone provides a route to homologated epoxides or, with careful temperature control, to the corresponding chlorohydrins. mdpi.com This methodology highlights a potential route to introduce the chloro-alcohol functionality from a carbonyl precursor.

| Precursor | Reagent | Key Transformation | Product Type |

| Ketone | Chloromethyllithium (Barbier conditions) | Nucleophilic addition and cyclization | Spiro-epoxide |

| Ketone | Chloromethyllithium (low temperature) | Nucleophilic addition | Chlorohydrin |

| Aldehyde | Allylindium bromide (Barbier conditions) | γ-allylation | Homoallyl alcohol |

This table illustrates the use of Barbier-type reactions and organometallic additions to elaborate shorter-chain precursors into more complex structures relevant to the synthesis of functionalized alcohols.

Alkylation and Metal-Catalyzed Cross-Coupling Methodologies

The formation of the carbon skeleton of this compound and its analogs often relies on the strategic formation of carbon-carbon bonds. Alkylation and metal-catalyzed cross-coupling reactions are powerful tools for achieving this, particularly in the context of creating the allylic alcohol motif.

Recent advances have demonstrated the utility of transition-metal catalysis in the direct coupling of simple, abundant feedstocks. nih.gov For instance, nickel-catalyzed reductive coupling of alkynes and aldehydes or the direct cross-coupling of alcohols and alkynes can generate allylic alcohols, which are key precursors. nih.gov While the direct synthesis of this compound via these methods is not explicitly detailed, the principles can be applied to construct the core structure.

One potential route involves the nickel-catalyzed coupling of a suitable alkyne, such as 1-nonyne, with a two-carbon aldehyde equivalent, or the coupling of methanol (B129727) with a C11-alkyne. nih.gov These methods offer high atom economy and can provide good chemo- and regioselectivity. nih.gov

Furthermore, nickel-catalyzed alkylation of allylic alcohols using Grignard reagents presents a viable strategy for elaborating a pre-existing smaller allylic alcohol into the desired undecenyl system. acs.org The choice of phosphine (B1218219) ligands can influence the outcome, leading to either alkylation or reduction of the allylic alcohol. acs.org For example, a shorter-chain allylic alcohol could be alkylated with an appropriate alkyl Grignard reagent to furnish the C11 backbone. Such transformations are often mediated by catalysts like Ni(dppe)Cl₂ for cross-coupling or a combination of Ni(PCy₃)₂Cl₂ and dcype for reduction. acs.org

A hypothetical reaction scheme based on these methodologies is presented below:

Table 1: Hypothetical Alkylation/Cross-Coupling Routes to Undec-3-en-2-ol Precursor

| Route | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| A | 1-Nonyne | Acetaldehyde | Ni(cod)₂ / IPr | Undec-3-yn-2-ol |

| B | Undec-1-yne | Methanol | Nickel Catalyst | Undec-3-en-2-ol |

| C | 1-Bromooctane | Prop-1-en-2-ylmagnesium bromide | Ni(dppe)Cl₂ | Undec-3-en-2-ol |

This table presents hypothetical pathways to the undec-3-en-2-ol backbone, a direct precursor to the target compound, based on established catalytic methods.

The resulting undec-3-en-2-ol or undec-3-yn-2-ol would then undergo further functionalization as described in the following section.

Functional Group Interconversions Leading to the Target Structure, including Alcohol Chlorination

Functional group interconversion (FGI) is a critical phase in the synthesis of this compound, involving the transformation of one functional group into another. imperial.ac.uk Once the undec-3-en-2-ol skeleton is assembled, the final step is the selective introduction of the chlorine atom at the C1 position. This is typically achieved through the chlorination of the primary alcohol that would be present in a precursor.

However, the target molecule is a secondary alcohol with a chlorine at a neighboring carbon. A plausible synthetic strategy would involve starting with undec-3-en-1-ol. This precursor could then be subjected to an epoxidation-ring-opening sequence or a chlorination followed by nucleophilic substitution to introduce the hydroxyl group at C2.

A more direct approach, starting from the readily synthesized undec-3-en-2-ol, would involve the selective chlorination of a different functional group or a rearrangement. A more synthetically feasible route would involve starting with a precursor where the chlorine is already in place or is introduced regioselectively.

The conversion of an alcohol to a chloride is a standard functional group interconversion. vanderbilt.edu Several reagents are available for this transformation, with the choice depending on the substrate's sensitivity and the desired reaction conditions. vanderbilt.eduub.edu Common methods include the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine, or phosphorus-based reagents such as triphenylphosphine (B44618) in carbon tetrachloride (Ph₃P/CCl₄) or triphenylphosphine dichloride (Ph₃PCl₂). vanderbilt.eduub.edu

For the synthesis of this compound, a precursor such as undec-3-ene-1,2-diol would be ideal. Selective chlorination of the primary alcohol in the presence of the secondary alcohol would be challenging. A more controlled approach would involve protecting the secondary alcohol, chlorinating the primary alcohol, and then deprotecting.

Alternatively, a more direct precursor would be undec-3-en-2-one. Reduction of the ketone to the secondary alcohol can be achieved with various reducing agents. The chloro group could be introduced before or after this reduction. For instance, α-chlorination of the ketone followed by stereoselective reduction would yield the desired product.

Table 2: Reagents for the Conversion of Alcohols to Chlorides

| Reagent System | Typical Conditions | Byproducts | Applicability |

| Thionyl Chloride (SOCl₂) | Pyridine, 0 °C to reflux | SO₂, HCl | Primary and secondary alcohols |

| Triphenylphosphine / Carbon Tetrachloride (Ph₃P/CCl₄) | Reflux | Triphenylphosphine oxide, Chloroform | Mild conditions, suitable for sensitive substrates |

| Triphenylphosphine / Dichloromethane (Ph₃P/Cl₂) | CH₂Cl₂ | Triphenylphosphine oxide | |

| Oxalyl Chloride / DMSO (Swern Oxidation conditions) | Low temperature (-78 °C) | CO, CO₂, HCl, Dimethyl sulfide | Can lead to α-chloro ketones from alcohols |

This table summarizes common reagents for the chlorination of alcohols, a key functional group interconversion in the synthesis of the target compound.

The synthesis of this compound would likely proceed through a multi-step sequence involving the initial construction of the carbon skeleton via methods like those described in section 2.2.2, followed by a series of carefully chosen functional group interconversions to install the chloro and hydroxyl groups at the desired positions with the correct stereochemistry.

Chemical Reactivity and Transformation Pathways of 1 Chloroundec 3 En 2 Ol

Reactions Involving the Allylic Alcohol Moiety

The allylic alcohol group, characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon double bond, exhibits a unique reactivity profile. The proximity of the π-system of the double bond influences the reactions at both the hydroxyl group and the carbon atom to which it is attached.

Oxidation and Reduction Chemistry

The allylic alcohol in 1-chloroundec-3-en-2-ol can undergo oxidation to yield an α,β-unsaturated ketone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. For instance, mild oxidizing agents are typically preferred to avoid over-oxidation or reaction with the double bond.

Conversely, the double bond of the allylic alcohol can be selectively reduced. Catalytic hydrogenation is a common method for this purpose. The choice of catalyst and reaction conditions is crucial to ensure the reduction of the alkene without affecting the chloro and hydroxyl functionalities.

| Reaction Type | Reagent/Catalyst | Product |

| Oxidation | Pyridinium chlorochromate (PCC) | 1-Chloroundec-3-en-2-one |

| Oxidation | Manganese dioxide (MnO₂) | 1-Chloroundec-3-en-2-one |

| Reduction | H₂/Pd-C | 1-Chloroundecan-2-ol |

This table presents expected reactions based on the general reactivity of allylic alcohols.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically acid-catalyzed. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base, following the Williamson ether synthesis. chemistrysteps.com The alkoxide, formed by deprotonation of the alcohol, acts as a nucleophile, displacing the halide from the alkyl halide.

| Reaction Type | Reagent(s) | Product Class |

| Esterification | R-COOH, H⁺ catalyst | Ester |

| Esterification | R-COCl, Pyridine | Ester |

| Etherification | 1. NaH; 2. R'-X | Ether |

This table illustrates general esterification and etherification pathways for alcohols.

Nucleophilic Substitutions at the Hydroxyl-Bearing Carbon

Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). msu.edu To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is often achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate or mesylate). Once activated, the carbon bearing the leaving group becomes susceptible to attack by a variety of nucleophiles.

Reactivity of the Chlorinated Alkene System

The presence of a chlorine atom on the vinyllic position and the carbon-carbon double bond introduces another set of reactive sites within the this compound molecule.

Nucleophilic Substitution Reactions at the Chlorine Center

Allyl halides are known to be highly reactive towards nucleophilic substitution reactions, proceeding through both Sₙ1 and Sₙ2 pathways. stackexchange.comyoutube.com The high reactivity is attributed to the stabilization of the transition state or the carbocation intermediate by the adjacent double bond. quora.comlibretexts.orglibretexts.org In the case of this compound, nucleophilic attack at the carbon bearing the chlorine atom can lead to the displacement of the chloride ion. The reaction can be promoted by various nucleophiles.

| Reaction Pathway | Nucleophile (Nu⁻) | Product |

| Sₙ2 | Cyanide (CN⁻) | 2-Hydroxy-3-undecenenitrile |

| Sₙ1/Sₙ2 | Azide (N₃⁻) | 1-Azido-undec-3-en-2-ol |

This table provides examples of nucleophilic substitution reactions expected for an allylic chloride.

Electrophilic Additions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions. ksu.edu.salibretexts.orglibretexts.org An electrophile attacks the π-electrons of the double bond, leading to the formation of a carbocation intermediate. testbook.com This intermediate is then attacked by a nucleophile to yield the final addition product. The regioselectivity of the addition is generally governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that is less substituted, leading to the formation of the more stable carbocation. testbook.com However, the presence of the electron-withdrawing chlorine atom and the hydroxyl group can influence the regiochemical outcome. The reaction of alkenes with halogens in the presence of water leads to the formation of halohydrins. chemistrysteps.comwikipedia.orglibretexts.orgmasterorganicchemistry.com

| Electrophile | Nucleophile | Product |

| HBr | Br⁻ | 1,3-Dichloro-4-bromoundecan-2-ol |

| Br₂/H₂O | H₂O | 1,3-Dichloro-4-bromoundecan-2-ol |

This table illustrates potential electrophilic addition reactions across the double bond.

Radical Reactions and Potential Polymerization Pathways

The presence of an allylic chloride in this compound makes it susceptible to radical-mediated reactions. The carbon-chlorine bond at the allylic position is relatively weak and can undergo homolytic cleavage under thermal or photochemical conditions, or in the presence of a radical initiator, to form a resonance-stabilized allylic radical.

Radical Substitution:

Similar to simpler allylic chlorides, this compound can undergo radical substitution reactions. jove.comlibretexts.orgjove.com For instance, reaction with a low concentration of a halogen, such as chlorine or bromine, at high temperatures can lead to the substitution of an allylic hydrogen atom. libretexts.orgjove.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. jove.comjove.com The initial chlorine radical abstracts an allylic hydrogen, forming a resonance-stabilized radical intermediate, which then reacts with a chlorine molecule to yield a dichlorinated product and a new chlorine radical. jove.com

Radical Addition-Elimination:

The double bond in this compound can participate in radical addition-elimination reactions. For example, under visible light irradiation, sulfonyl chlorides can generate sulfonyl radicals that add to the double bond, followed by the elimination of a chlorine radical to yield allylic sulfones. acs.org A similar cobalt-catalyzed radical strategy involving the interplay of halogen atom transfer (XAT) and hydrogen atom transfer (HAT) can also achieve allylic C-H sulfonylation. acs.org

Potential Polymerization Pathways:

The allylic chloride moiety in this compound suggests potential for polymerization, although the reactivity might be complex. Allyl chloride itself can be polymerized under various conditions, including the use of vanadium-containing complex catalysts of a cationic type. epa.gov However, polymers of allyl chloride often have low molecular weights due to the monomer's role as a chain-transfer agent. olinepoxy.com

Copolymerization of this compound with other unsaturated monomers, such as vinyl acetate (B1210297) or maleic anhydride, could be a viable pathway to incorporate its structural features into a larger polymer. olinepoxy.com The resulting polymer would possess pendant hydroxyl and chloroalkyl groups, which could be further functionalized. For instance, the chloride group could be reacted to form quaternary ammonium (B1175870) salts. olinepoxy.com Ziegler-Natta catalysts, particularly those with an Al-Cl bond, have also been shown to polymerize allyl chloride, proceeding through a Friedel-Crafts-type mechanism. oup.com It is plausible that similar conditions could initiate the polymerization of this compound. A process for the polymerization of allyl halides to poly(allyl alcohol) using silicic acid and an alkali has also been patented, which could be applicable. google.com

A summary of potential radical reactions and polymerization pathways is presented in Table 1.

| Reaction Type | Reagents/Conditions | Potential Product(s) | Relevant Principles |

| Radical Halogenation | Low conc. of Cl₂ or Br₂, high temp. | Dichlorinated undecene derivatives | Allylic C-H bond is weaker than vinylic C-H bond, forming a resonance-stabilized radical. jove.comlibretexts.orgjove.com |

| Radical Sulfonylation | Sulfonyl chlorides, visible light | Allylic sulfone derivatives | Radical addition-elimination mechanism. acs.org |

| Cationic Polymerization | Vanadium-based complex catalysts | Poly(this compound) | Inactivation of catalyst by reactive halogen can occur. epa.gov |

| Copolymerization | Vinyl monomers (e.g., vinyl acetate) | Copolymers with pendant functional groups | Allyl chloride acts as a chain-transfer agent, limiting molecular weight. olinepoxy.com |

| Ziegler-Natta Polymerization | Catalysts with Al-Cl bonds (e.g., Et₂AlCl) | Poly(this compound) | Proceeds via a Friedel-Crafts type mechanism. oup.com |

| Silicic Acid Catalyzed Polymerization | Silicic acid, water, alkali | Poly(undec-3-en-2-ol) | Polymerization proceeds rapidly at ambient temperature. google.com |

Intramolecular Cyclization and Rearrangement Reactions

The bifunctional nature of this compound, containing both a nucleophilic hydroxyl group and an electrophilic allylic chloride, makes it a prime candidate for intramolecular cyclization reactions to form various heterocyclic structures.

The most probable intramolecular reaction for this compound is the formation of a cyclic ether. This transformation can be envisioned to occur under basic or acidic conditions.

Base-Mediated Cyclization (Intramolecular Williamson Ether Synthesis):

In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This nucleophilic alkoxide can then attack the carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride and forming a cyclic ether. Due to the positions of the functional groups in this compound, this would lead to the formation of a substituted vinyloxirane or, if the double bond participates, larger ring structures. However, the direct intramolecular Williamson ether synthesis from a chlorohydrin typically forms an epoxide.

Acid-Catalyzed Cyclization:

Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). However, a more likely scenario involves the protonation of the double bond, leading to a carbocation intermediate. The hydroxyl group can then act as an intramolecular nucleophile, attacking the carbocation to form a cyclic ether. Depending on which carbon of the original double bond is attacked, this could lead to the formation of substituted tetrahydrofurans or tetrahydropyrans. The formation of five- and six-membered rings is generally favored in such cyclizations. youtube.com

The synthesis of substituted tetrahydrofurans and tetrahydropyrans from unsaturated alcohols is a well-established strategy in organic synthesis. syr.eduorganic-chemistry.orgnih.gov For instance, platinum-catalyzed hydroalkoxylation of δ-hydroxy olefins readily yields tetrahydropyrans. oup.com While this compound is a γ-hydroxy olefin, acid-catalyzed or metal-catalyzed cyclization remains a strong possibility for forming a five-membered tetrahydrofuran (B95107) ring.

Table 2 outlines the potential cyclic ether products from the intramolecular cyclization of this compound.

| Reaction Condition | Proposed Mechanism | Potential Cyclic Product | Key Principles |

| Basic (e.g., NaH) | Intramolecular Williamson Ether Synthesis | 1-(prop-1-en-2-yl)oxirane or substituted tetrahydrofuran | Deprotonation of the alcohol followed by intramolecular SN2 attack. |

| Acidic (e.g., H₂SO₄) | Acid-catalyzed cyclization | Substituted tetrahydrofuran or tetrahydropyran | Protonation of the double bond to form a carbocation, followed by nucleophilic attack by the hydroxyl group. |

| Metal-Catalyzed (e.g., Pt, Pd, Au) | Hydroalkoxylation/Oxycyclization | Substituted tetrahydrofuran or tetrahydropyran | Metal catalyst activates the double bond towards nucleophilic attack by the hydroxyl group. oup.comorganic-chemistry.org |

The reactivity of this compound can be further exploited in tandem or cascade reactions to generate more complex molecular architectures in a single synthetic operation. baranlab.org20.210.105 These processes are highly efficient as they reduce the number of separate reaction and purification steps.

Bienzymatic Reductive Cascade:

A hypothetical bienzymatic cascade could be envisioned for the stereoselective synthesis of more complex chlorohydrins from a precursor to this compound. For example, an ene-reductase (ERED) could first reduce the carbon-carbon double bond, followed by an alcohol dehydrogenase (ADH) reducing the ketone precursor to the secondary alcohol, affording a saturated chlorohydrin with high stereocontrol. nih.govacs.org While this applies to the synthesis rather than the reactivity of the title compound, it highlights the potential for enzymatic methods to create complex, related structures.

Tandem Olefin Metathesis/Oxidative Cyclization:

Although requiring a diene, a related substrate could undergo a tandem olefin metathesis/oxidative cyclization. nih.govnih.gov In such a sequence, a ruthenium catalyst could first effect a cross-metathesis with another olefin, and then, upon a change in conditions, the same catalyst could promote an oxidative cyclization to form a substituted tetrahydrofuran diol. nih.govnih.gov This showcases how the olefinic part of the molecule can be engaged in complex transformations.

Radical Cascade Cyclizations:

The radical intermediates generated from this compound could potentially initiate cascade cyclizations. For example, an initial radical formation at the allylic position could be followed by an intramolecular addition to the double bond, leading to a cyclic radical which could then be trapped or undergo further reactions. The long alkyl chain provides ample opportunity for such processes if other unsaturated functionalities were present.

The development of specific cascade reactions starting from this compound would require careful design of reaction conditions and potentially the introduction of other functional groups to guide the reaction pathways. The principles of cascade reactions, such as those driven by anionic, cationic, or radical intermediates, provide a framework for designing such complex transformations. baranlab.org

Mechanistic Investigations of 1 Chloroundec 3 En 2 Ol Reactions

Elucidation of Reaction Mechanisms and Intermediates

The formation of 1-chloroundec-3-en-2-ol typically proceeds through the electrophilic addition of chlorine to the double bond of an alkene, such as undec-3-ene, in the presence of water. libretexts.org The mechanism is initiated by the attack of the alkene's pi electrons on a chlorine molecule, leading to the formation of a cyclic chloronium ion intermediate. chemistrysteps.comlibretexts.org This three-membered ring is highly strained and positively charged, making it susceptible to nucleophilic attack.

Water, acting as a nucleophile, then attacks one of the carbons of the chloronium ion. chemistrysteps.com This attack occurs from the side opposite to the chloronium bridge, resulting in an anti-addition of the chlorine and hydroxyl groups. libretexts.orgmasterorganicchemistry.com Subsequent deprotonation of the resulting oxonium ion by a water molecule yields the neutral this compound.

A significant reaction of this compound is its conversion to an epoxide in the presence of a base. chemistrysteps.commasterorganicchemistry.com This transformation proceeds via an intramolecular SN2 reaction. youtube.com The base first deprotonates the hydroxyl group to form a more nucleophilic alkoxide. This alkoxide then attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion and forming the epoxide ring. youtube.comyoutube.com This intramolecular cyclization is a variation of the Williamson ether synthesis. chemistrysteps.com

Key Intermediates in the Reactions of this compound:

| Intermediate | Description | Role in Mechanism |

| Chloronium Ion | A three-membered ring containing a positively charged chlorine atom, formed from the reaction of an alkene with chlorine. | Key intermediate in the formation of the chlorohydrin, determining the stereochemistry of the addition. |

| Oxonium Ion | An intermediate with a positively charged trivalent oxygen atom, formed after the nucleophilic attack of water on the chloronium ion. | Precedes the final deprotonation step to form the neutral halohydrin. |

| Alkoxide | The conjugate base of the alcohol, formed by deprotonation of the hydroxyl group of the chlorohydrin. | Acts as the intramolecular nucleophile in the formation of the epoxide. |

Stereochemical Outcomes and Diastereoselectivity Studies

The reactions involving this compound are inherently stereoselective. The formation from an alkene like undec-3-ene results in a specific stereochemical arrangement due to the anti-addition mechanism. libretexts.orgmasterorganicchemistry.com The attack of the water molecule occurs from the face opposite to the chloronium ion bridge, leading to a trans relationship between the chlorine and hydroxyl groups in the product. libretexts.org

When the starting alkene is a specific stereoisomer (e.g., (E)-undec-3-ene or (Z)-undec-3-ene), the reaction will produce a specific pair of enantiomers. For instance, the reaction of (E)-undec-3-ene would yield the (2R,3R) and (2S,3S) enantiomers, while (Z)-undec-3-ene would give the (2R,3S) and (2S,3R) enantiomers.

The subsequent conversion of this compound to an epoxide also has strict stereochemical requirements. The intramolecular SN2 reaction necessitates an anti-periplanar arrangement of the attacking alkoxide and the leaving chloride group. chemistrysteps.commasterorganicchemistry.com This means that only certain conformations of the chlorohydrin can lead to cyclization. This conformational requirement directly influences the diastereoselectivity of the epoxidation, as different diastereomers of the chlorohydrin will react at different rates to form specific epoxide stereoisomers.

Hypothetical Diastereoselectivity in the Epoxidation of this compound Diastereomers:

| Starting Diastereomer of this compound | Major Epoxide Product | Minor Epoxide Product | Diastereomeric Ratio (Major:Minor) |

| (2R,3S)-1-Chloroundec-3-en-2-ol | (2R,3S)-2,3-Epoxyundec-1-ene | (2S,3S)-2,3-Epoxyundec-1-ene | >95:5 |

| (2R,3R)-1-Chloroundec-3-en-2-ol | (2R,3R)-2,3-Epoxyundec-1-ene | (2S,3R)-2,3-Epoxyundec-1-ene | >95:5 |

Note: This data is illustrative and based on the principles of stereospecific reactions. Actual experimental values may vary.

Kinetic and Thermodynamic Analyses of Key Transformations

The transformation of this compound to an epoxide can be subject to kinetic or thermodynamic control, potentially leading to different product distributions depending on the reaction conditions. masterorganicchemistry.comwikipedia.org

Under kinetic control, which is favored at lower temperatures, the reaction product that is formed fastest will predominate. libretexts.orglibretexts.org This corresponds to the reaction pathway with the lowest activation energy. In the context of epoxidation, this might favor the formation of a less stable, more strained epoxide if its transition state is more easily accessible.

Conversely, under thermodynamic control, favored at higher temperatures where the reaction becomes reversible, the most stable product will be the major isomer. masterorganicchemistry.comlibretexts.org This allows the system to reach equilibrium, favoring the formation of the thermodynamically most stable epoxide, which is typically the one with less steric strain.

The interplay between the stability of the possible epoxide products and the activation energies for their formation can be investigated through kinetic studies. By measuring reaction rates at different temperatures, the activation parameters (enthalpy and entropy of activation) can be determined, providing a deeper understanding of the transition states leading to the different products.

Hypothetical Kinetic and Thermodynamic Product Distribution for Epoxidation:

| Reaction Conditions | Major Product | Minor Product | Product Ratio (Major:Minor) | Control |

| Low Temperature (-20 °C) | Kinetically favored epoxide | Thermodynamically favored epoxide | 85:15 | Kinetic |

| High Temperature (80 °C) | Thermodynamically favored epoxide | Kinetically favored epoxide | 20:80 | Thermodynamic |

Note: This data is hypothetical and serves to illustrate the principles of kinetic and thermodynamic control.

Applications of 1 Chloroundec 3 En 2 Ol As a Synthetic Intermediate

Precursor in Natural Product Total Synthesis

The intricate and stereochemically rich structures of natural products often demand creative and efficient synthetic strategies. The functional group array present in 1-Chloroundec-3-en-2-ol provides multiple reaction sites for carbon-carbon bond formation and functional group interconversion, rendering it a potentially valuable precursor in the total synthesis of various natural products.

Synthesis of Insect Pheromones and Semiochemicals

Insect pheromones and other semiochemicals are crucial for intra- and interspecies communication and are powerful tools in integrated pest management. rsc.org The synthesis of these often structurally simple, yet stereochemically defined, aliphatic compounds could potentially utilize this compound as a starting material. The undecane (B72203) framework of the molecule provides a suitable carbon chain length that is common in many lepidopteran pheromones.

The synthetic utility would lie in the strategic manipulation of the chlorohydrin functionality. For instance, the hydroxyl group could be oxidized to a ketone, and the chlorine atom could be substituted or eliminated to introduce further unsaturation or other functional groups. Grignard reactions or other organometallic coupling strategies could be employed to extend the carbon chain if necessary. nih.govresearchgate.net The double bond at the C-3 position also offers a handle for various transformations, including epoxidation, dihydroxylation, or cleavage to afford aldehydes or carboxylic acids, which are common functionalities in insect pheromones.

While specific examples detailing the use of this compound in the synthesis of a particular insect pheromone are not prevalent in the literature, its structural motifs are analogous to intermediates used in established synthetic routes.

Building Block for Complex Polyketides and Terpenoids

Polyketides represent a large and structurally diverse class of natural products with a wide range of biological activities. nih.govresearchgate.net Their backbones are assembled from simple acyl-CoA precursors in a modular fashion. nih.govrsc.org While the direct incorporation of a C11 building block like this compound into a polyketide synthase pathway is not a conventional approach, it could serve as a valuable chiral building block in the chemical synthesis of polyketide fragments. The stereocenter at C-2, if resolved, could be used to introduce specific stereochemistry into the target molecule.

Similarly, terpenoids, which are assembled from isoprene (B109036) units, could potentially be synthesized using fragments derived from this compound. The undecane chain does not directly correspond to a standard terpene precursor, but through oxidative cleavage and further functionalization, it could be transformed into fragments suitable for coupling reactions in a convergent synthesis of a complex terpenoid.

Utility in the Synthesis of Specialty Chemicals

Beyond natural products, the reactivity of this compound makes it a candidate for the synthesis of various specialty chemicals with tailored properties.

Monomers for Advanced Polymeric Materials

The development of new monomers is crucial for accessing advanced polymeric materials with unique properties. The vinyl and hydroxyl functionalities of this compound suggest its potential as a monomer or a precursor to a monomer. The hydroxyl group could be esterified with acrylic acid or methacrylic acid to generate a polymerizable monomer. The resulting polymer would possess a long aliphatic side chain with a chloro-substituent, which could impart specific properties such as hydrophobicity, flame resistance, or a site for post-polymerization modification. The double bond within the undecenyl chain could also potentially participate in polymerization reactions, leading to cross-linked materials.

Intermediates for Agrochemicals and Fragrances

The long alkyl chain of this compound is a structural feature found in some agrochemicals, where it can influence lipophilicity and, consequently, bioavailability and environmental fate. The chlorohydrin moiety can be converted into other functional groups, such as epoxides or azides, which are common in biologically active molecules.

In the fragrance industry, long-chain alcohols and their derivatives are often used as fixatives or as components of complex scent profiles. google.comgoogle.com While the odor profile of this compound itself is not documented in fragrance literature, it could be chemically modified to produce esters, ethers, or other derivatives with desirable olfactory properties. The undecenyl backbone is found in some known fragrance ingredients, suggesting that derivatives of this compound could be of interest to the flavor and fragrance industry.

Development of Novel Synthetic Reagents and Catalysts Incorporating the this compound Motif

The development of new reagents and catalysts is fundamental to advancing chemical synthesis. The bifunctional nature of this compound allows for its potential incorporation into more complex molecular architectures that could serve as ligands for metal catalysts or as organocatalysts.

For instance, the hydroxyl group could be used to attach the molecule to a solid support or to another ligand scaffold. The chlorine atom could be displaced by a coordinating group, such as a phosphine (B1218219) or a nitrogen-containing heterocycle, to create a bidentate ligand. The stereocenter at C-2 could be exploited in the design of chiral ligands for asymmetric catalysis. organic-chemistry.org The long alkyl chain might also be leveraged to enhance solubility in nonpolar solvents or to create a specific steric environment around a catalytic center. While the synthesis of organometallic reagents from alkyl halides is a well-established field, specific reagents derived from this compound are yet to be reported. youtube.comyoutube.com

Advanced Spectroscopic and Structural Elucidation of 1 Chloroundec 3 En 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity, configuration, and conformation of organic molecules. For 1-chloroundec-3-en-2-ol, both ¹H and ¹³C NMR would provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the immediate electronic environment of each hydrogen atom. The proton on the hydroxyl group (O-H) would typically appear as a broad singlet, with a chemical shift that is dependent on concentration and solvent. Protons on carbon atoms adjacent to electron-withdrawing groups, such as the chlorine and oxygen, are deshielded and shift downfield. libretexts.org The hydrogens on the carbon bearing the hydroxyl group (H-2) and the carbon bearing the chlorine atom (H-1) would appear in the 3.4-4.5 δ range. libretexts.org The olefinic protons (H-3 and H-4) would resonate in the vinylic region, typically between 5.0 and 6.0 ppm. The coupling constant (J-value) between these olefinic protons would be crucial for assigning the stereochemistry of the double bond; a large coupling constant (~15 Hz) indicates a trans (E) configuration, while a smaller coupling constant (~10 Hz) suggests a cis (Z) configuration. The long alkyl chain would present a series of overlapping multiplets in the upfield region of the spectrum.

Conformational and Stereochemical Analysis: The relative stereochemistry of the two stereocenters (C-2 and C-3) could be investigated through techniques like Nuclear Overhauser Effect (NOESY) spectroscopy, which identifies protons that are close in space. By derivatizing the alcohol, for instance, by creating esters with chiral agents, it is possible to resolve diastereomeric species and determine the absolute configuration by analyzing the anisotropic effects in the ¹H NMR spectrum. nist.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C-1 (-CH₂Cl) | ~3.6 | ~45-55 | Deshielded by chlorine. |

| C-2 (-CHOH) | ~4.1 | ~70-80 | Deshielded by hydroxyl group. libretexts.org |

| C-3 (=CH-) | ~5.6 | ~125-135 | Olefinic proton, coupling constant reveals E/Z geometry. |

| C-4 (=CH-) | ~5.5 | ~130-140 | Olefinic proton, coupled to H-3 and H-5. |

| C-5 (-CH₂-) | ~2.1 | ~32 | Allylic position. |

| C-6 to C-10 | ~1.3-1.4 | ~22-31 | Methylene envelope of the alkyl chain. |

| C-11 (-CH₃) | ~0.9 | ~14 | Terminal methyl group. |

| O-H | Variable (broad) | - | Chemical shift is solvent and concentration dependent. |

Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers structural insights through the analysis of its fragmentation patterns. nih.gov For this compound, electron ionization (EI) would likely lead to an unstable molecular ion that may not even be observed. libretexts.org

Key Fragmentation Pathways:

Alpha-Cleavage: This is a common fragmentation pathway for alcohols, involving the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. libretexts.orgyoutube.com For this compound, two primary alpha-cleavages are possible:

Cleavage of the C1-C2 bond would result in the loss of a chloromethyl radical (•CH₂Cl) and formation of a resonance-stabilized cation.

Cleavage of the C2-C3 bond is also possible, leading to a different fragment ion.

Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion is a very common fragmentation for alcohols, often resulting in a prominent M-18 peak. youtube.comwhitman.edu

Loss of Chlorine: Cleavage of the C-Cl bond can occur, leading to the loss of a chlorine radical (•Cl, 35 or 37 Da), resulting in an M-35/M-37 fragment. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be a clear indicator of a chlorine-containing fragment.

Alkyl Chain Fragmentation: The long alkyl chain can undergo fragmentation, typically producing a series of carbocation fragments separated by 14 Da (corresponding to CH₂ units). libretexts.org

By analyzing the masses of these fragment ions, the structure of the original molecule can be pieced together and confirmed. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact elemental composition of the parent ion and its fragments, further solidifying the structural assignment.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 204.72 g/mol for C₁₁H₂₁³⁵Cl O)

| m/z (for ³⁵Cl) | Proposed Fragment | Fragmentation Pathway |

| 186/188 | [M - H₂O]⁺ | Dehydration |

| 169 | [M - Cl]⁺ | Loss of chlorine radical |

| 155 | [M - •CH₂Cl]⁺ | Alpha-cleavage |

| 49/51 | [CH₂Cl]⁺ | Alpha-cleavage |

| 45 | [CH₃CHOH]⁺ | Cleavage and rearrangement |

| Various | [CₙH₂ₙ₊₁]⁺ | Alkyl chain fragmentation |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com The resulting spectra provide a "fingerprint" that is unique to the compound and reveals the presence of specific functional groups. pressbooks.pub

Characteristic Vibrational Modes for this compound:

O-H Stretch: A strong, broad absorption band is expected in the IR spectrum between 3600 and 3300 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. libretexts.org

C-H Stretch: Absorptions from the stretching of C-H bonds will appear in the 3100-2850 cm⁻¹ region. Specifically, the sp² C-H stretch of the alkene will be just above 3000 cm⁻¹, while the sp³ C-H stretches of the alkyl chain and chloromethyl group will be just below 3000 cm⁻¹. pressbooks.pub

C=C Stretch: The carbon-carbon double bond stretch will give rise to a medium-to-weak absorption band around 1680-1640 cm⁻¹. libretexts.org In Raman spectroscopy, this band is often strong and more easily observed, especially for a symmetrically substituted alkene.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in a secondary alcohol typically appears as a strong band in the IR spectrum in the range of 1150-1075 cm⁻¹. spectroscopyonline.com

C-Cl Stretch: The carbon-chlorine stretch will produce a medium-to-strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

Analysis of these characteristic vibrational frequencies confirms the presence of the key functional groups within the molecule.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Notes |

| O-H stretch | 3600 - 3300 | Strong, Broad | Position and width are sensitive to hydrogen bonding. libretexts.org |

| sp² C-H stretch | 3100 - 3000 | Medium | Characteristic of alkene C-H bonds. libretexts.org |

| sp³ C-H stretch | 3000 - 2850 | Strong | From the alkyl chain and CH₂Cl group. |

| C=C stretch | 1680 - 1640 | Medium to Weak | May be strong in the Raman spectrum. libretexts.org |

| C-O stretch | 1150 - 1075 | Strong | Typical for secondary alcohols. spectroscopyonline.com |

| C-Cl stretch | 800 - 600 | Medium to Strong | Located in the fingerprint region. |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. While obtaining suitable single crystals of a flexible, long-chain molecule like this compound itself might be challenging due to its conformational flexibility and potentially low melting point, its crystalline derivatives can be analyzed.

By preparing a solid derivative, for example, through esterification of the hydroxyl group with a reagent like p-nitrobenzoyl chloride, it is often possible to obtain well-ordered crystals suitable for X-ray diffraction. The resulting crystallographic data would provide an unambiguous determination of:

Molecular Connectivity: Confirming the bonding framework of the molecule.

Stereochemistry: Establishing the relative and, with appropriate derivatives, absolute configuration of the chiral centers (C-2 and C-3) and the geometry (E/Z) of the double bond.

Conformation: Revealing the preferred three-dimensional shape of the molecule in the solid state, including the torsion angles along the carbon backbone.

Intermolecular Interactions: Detailing how the molecules pack in the crystal lattice, highlighting interactions such as hydrogen bonding (involving the hydroxyl group) and halogen bonding (involving the chlorine atom).

Although no specific crystallographic data for derivatives of this compound are currently reported, the technique remains the gold standard for unequivocal structural proof should a suitable crystalline sample be prepared.

Computational and Theoretical Chemistry Studies on 1 Chloroundec 3 En 2 Ol

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio molecular orbital theory are employed to solve the electronic Schrödinger equation, yielding information about electron distribution, molecular orbital energies, and related properties.

For 1-chloroundec-3-en-2-ol, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is expected to be localized around the carbon-carbon double bond (π orbital) and the oxygen atom of the hydroxyl group, which are the most electron-rich regions. The LUMO, conversely, is likely centered on the antibonding orbitals, particularly the σ* orbital of the C-Cl bond and the π* orbital of the double bond. The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's kinetic stability and electronic excitation energies. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Illustrative Electronic Properties of this compound (Calculated)

| Property | Illustrative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. |

| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Difference in energy between the HOMO and LUMO, related to chemical reactivity and electronic transitions. |

| Dipole Moment | 2.1 D | A measure of the net molecular polarity arising from the electronegative chlorine and oxygen atoms. |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical results for similar molecules from computational chemistry studies.

Conformational Analysis and Energy Landscapes

Due to the presence of multiple single bonds, this compound is a flexible molecule with a large number of possible conformations. researchgate.netnih.gov Understanding the conformational preferences is crucial as the three-dimensional structure of a molecule dictates its physical properties and biological activity.

Conformational analysis of such a flexible molecule typically involves a multi-step process. researchgate.networldscientific.com Initially, a broad search of the conformational space is performed using methods like molecular mechanics (MM) or semi-empirical calculations, which are computationally less expensive. mun.caconflex.net This initial scan generates a large number of potential conformers. Subsequently, the low-energy conformers identified are subjected to more accurate, higher-level calculations, such as DFT or ab initio methods, to refine their geometries and relative energies. researchgate.net

The potential energy surface (PES) of this compound would be complex, with numerous local minima corresponding to different stable conformers. The global minimum would represent the most stable conformation. The relative energies of these conformers are influenced by a combination of steric hindrance, intramolecular hydrogen bonding (between the hydroxyl group and the chlorine atom or the π-system of the double bond), and dipole-dipole interactions.

Table 2: Illustrative Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Cl-C1-C2-O) | Dihedral Angle (H-O-C2-C3) | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~60° (gauche) | ~180° (anti) | 0.00 |

| B | ~180° (anti) | ~180° (anti) | +0.85 |

| C | ~60° (gauche) | ~60° (gauche) | +1.50 |

| D | ~180° (anti) | ~60° (gauche) | +2.10 |

Note: The values in this table are hypothetical and for illustrative purposes, intended to show the typical energy differences between conformers of a flexible molecule.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the pathways of chemical transformations. For this compound, several reactions could be of interest, such as nucleophilic substitution, elimination, or oxidation. DFT is a common method for these types of studies. acs.orgrsc.org

To model a reaction pathway, the structures of the reactants, products, and any intermediates are optimized. The transition state (TS), which is the highest energy point along the reaction coordinate, is then located. The TS is a saddle point on the potential energy surface, with one imaginary frequency corresponding to the motion along the reaction coordinate. Characterizing the transition state is crucial for understanding the kinetics of a reaction, as the energy difference between the reactants and the transition state (the activation energy) determines the reaction rate.

For example, a study of the palladium-catalyzed amination of allylic alcohols has shown how DFT calculations can reveal the mechanism and the role of co-catalysts. uva.nl Similar studies on this compound could shed light on its reactivity in various synthetic transformations.

Table 3: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Type | Reactants | Products | Activation Energy (ΔG‡, kcal/mol) |

| S_N_2 Substitution at C1 | This compound + OH⁻ | 1-Hydroxyundec-3-en-2-ol + Cl⁻ | 25.4 |

| E2 Elimination | This compound + Base | Undeca-1,3-dien-2-ol + Base-H⁺ + Cl⁻ | 22.1 |

Note: The values in this table are hypothetical and for illustrative purposes, representing plausible activation energies for common reaction types.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. nih.govazom.com These calculations can help in the assignment of complex spectra, especially for molecules with many non-equivalent protons and carbons. azom.com For this compound, calculations would predict the chemical shifts of the protons and carbons near the functional groups to be the most deshielded. The hydroxyl proton's chemical shift is often difficult to predict accurately due to its sensitivity to solvent and hydrogen bonding. libretexts.orglibretexts.org

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the absorption bands in an IR spectrum. For this compound, characteristic calculated frequencies would include the O-H stretch (typically around 3300-3400 cm⁻¹), the C=C stretch (around 1650 cm⁻¹), and the C-Cl stretch (in the 600-800 cm⁻¹ region). libretexts.orglibretexts.org

Table 4: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Feature | Predicted Value |

| ¹³C NMR | C1 Chemical Shift | ~45-50 ppm |

| ¹³C NMR | C2 Chemical Shift | ~70-75 ppm |

| ¹³C NMR | C3 Chemical Shift | ~125-130 ppm |

| ¹H NMR | H on C2 Chemical Shift | ~4.0-4.5 ppm |

| ¹H NMR | Vinylic Hs (C3, C4) | ~5.5-6.0 ppm |

| IR | O-H Stretch | ~3400 cm⁻¹ (broad) |

| IR | C=C Stretch | ~1660 cm⁻¹ (medium) |

| IR | C-O Stretch | ~1050 cm⁻¹ (strong) |

| IR | C-Cl Stretch | ~750 cm⁻¹ (medium) |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical spectroscopic data for haloalkenols.

Future Research Directions and Perspectives

Chemoenzymatic and Biocatalytic Approaches to 1-Chloroundec-3-en-2-ol and Derivatives

The synthesis of enantiomerically pure chlorohydrins is a significant challenge in organic chemistry, often relying on metal-based catalysts and harsh reaction conditions. acs.org Chemoenzymatic and biocatalytic methods offer a milder and more selective alternative, providing access to chiral this compound and its derivatives.

Future research should focus on the application of enzymes such as lipases, ene-reductases (EREDs), and alcohol dehydrogenases (ADHs) for the synthesis and resolution of this compound. acs.orgacs.org Lipases, for instance, have proven effective in the kinetic resolution of chlorohydrins through enantioselective acylation. organic-chemistry.orgresearchgate.netnih.govnih.gov A promising avenue involves the dynamic kinetic resolution (DKR) of racemic this compound, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer to theoretically achieve a 100% yield of the desired enantiopure product. acs.orgorganic-chemistry.orgnih.gov

Furthermore, the development of bienzymatic cascades, employing EREDs and ADHs, could enable the stereodivergent synthesis of all four possible stereoisomers of this compound starting from a suitable prochiral precursor. acs.org This approach offers high selectivity under mild, aqueous conditions, aligning with the principles of green chemistry. acs.org

Table 1: Potential Chemoenzymatic and Biocatalytic Strategies for this compound

| Strategy | Enzyme(s) | Potential Outcome | Key Advantages |

| Kinetic Resolution | Lipase (e.g., Pseudomonas cepacia lipase) | Enantiomerically enriched (R)- or (S)-1-Chloroundec-3-en-2-ol | High enantioselectivity, mild conditions |

| Dynamic Kinetic Resolution (DKR) | Lipase + Racemization catalyst (e.g., Ruthenium complex) | High yield of a single enantiomer of this compound acetate (B1210297) | Overcomes 50% yield limitation of kinetic resolution |

| Bienzymatic Cascade | Ene-reductase (ERED) + Alcohol Dehydrogenase (ADH) | Stereodivergent synthesis of all four stereoisomers | High conversion and selectivity, aqueous media |

Sustainable Synthesis and Green Chemistry Principles in its Production

The traditional synthesis of chlorohydrins often involves hazardous reagents and generates significant waste. researchgate.net The application of green chemistry principles to the production of this compound is crucial for its future as a sustainable chemical intermediate.

A key focus will be the development of greener synthetic routes that minimize waste and utilize less hazardous substances. wikipedia.org This includes exploring alternatives to conventional chlorination methods, which often use elemental chlorine. researchgate.net For instance, processes utilizing hydrogen peroxide and a chloride source catalyzed by heterogeneous catalysts could offer a more environmentally benign approach. researchgate.net

The evaluation of the "greenness" of different synthetic pathways will be essential. mdpi.comtudelft.nlresearchgate.net Metrics such as the Environmental Factor (E-factor), which quantifies the amount of waste produced per unit of product, and Process Mass Intensity (PMI), which considers the total mass of materials used, should be employed to assess and compare different synthetic strategies. wikipedia.orgtudelft.nl The ideal synthesis would have a low E-factor and PMI, indicating high resource efficiency and minimal waste generation. tudelft.nlscientificupdate.com

Table 2: Green Chemistry Metrics for Evaluating Synthesis of this compound

| Metric | Definition | Ideal Value | Significance for this compound Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | Measures the efficiency of incorporation of reactant atoms into the final product. |

| Environmental Factor (E-factor) | Total waste (kg) / Product (kg) | 0 | Highlights the amount of waste generated, encouraging waste prevention. wikipedia.org |

| Process Mass Intensity (PMI) | Total mass in a process (kg) / Mass of product (kg) | 1 | Provides a comprehensive measure of the efficiency of the entire process, including solvents and workup materials. tudelft.nl |

Exploration of Novel Reactivity and Unforeseen Transformations

The unique structural features of this compound suggest a rich and potentially underexplored reactive landscape. Research in this area should aim to uncover novel transformations and rearrangements that could lead to the synthesis of unique molecular architectures.

The allylic alcohol moiety is known to undergo a variety of rearrangements, such as the organic-chemistry.orgyoutube.com-sigmatropic rearrangement of corresponding ylides or the Overman rearrangement of derived trichloroacetimidates to produce allylic amines. nih.govacs.orgorganic-chemistry.org Investigating these types of rearrangements with this compound could provide access to novel, highly functionalized nitrogen-containing compounds. organic-chemistry.org

Furthermore, the presence of the chlorine atom introduces the possibility of intramolecular reactions. For instance, under basic conditions, intramolecular cyclization could lead to the formation of a substituted epoxide, a valuable synthetic intermediate. The interplay between the reactivity of the alkene, the alcohol, and the chloride offers a fertile ground for discovering unexpected and synthetically useful transformations, such as rearrangement-remercuration reactions observed in related allylic systems. nih.gov

Design of Next-Generation Synthetic Targets Incorporating the this compound Motif

The true value of this compound will be realized through its incorporation into the synthesis of complex and biologically active molecules. nih.govmdpi.com Its eleven-carbon backbone, combined with its versatile functional groups, makes it an attractive starting material for the synthesis of natural products and their analogues, pharmaceuticals, and advanced materials.

Future research should focus on identifying and designing novel synthetic targets where the this compound motif can be strategically employed. This could include the synthesis of macrocyclic compounds, polyketide-like structures, or complex lipids. The chirality that can be introduced via chemoenzymatic methods (as discussed in section 8.1) is particularly valuable for the synthesis of enantiomerically pure target molecules.

By demonstrating the utility of this compound as a key building block in the synthesis of valuable compounds, its demand and further research into its properties and production will be stimulated. This will solidify its position as a valuable tool in the synthetic chemist's arsenal.

Q & A

Q. What criteria do reviewers use to assess studies on halogenated alkenols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.